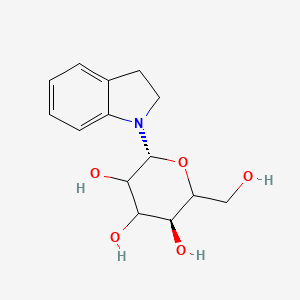
(2R,3S,4S,5S)-2-(2,3-dihydro-1H-indol-1-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4S,5S)-2-(2,3-dihydro-1H-indol-1-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2R,3S,4S,5S)-2-(2,3-dihydro-1H-indol-1-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , commonly referred to by its CAS number 40837-51-2, is a complex organic molecule featuring a tetrahydropyran core with hydroxymethyl and indole substituents. Its structural uniqueness suggests potential biological activities that warrant investigation.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO5 |
| Molecular Weight | 281.304 g/mol |
| CAS Number | 40837-51-2 |
| EINECS | Not specified |
Biological Activity Overview
Research into the biological activity of this compound has been limited but suggests several promising avenues:
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, the IC50 values for hydroxyl radical scavenging activities have been reported in related compounds, suggesting a potential for this compound to mitigate oxidative stress in biological systems .
- Cytotoxicity : Compounds derived from indole structures have shown varying degrees of cytotoxicity against cancer cell lines. The MTT assay is commonly employed to evaluate cell viability in response to such compounds. It is hypothesized that the presence of the hydroxymethyl group may enhance cytotoxic effects through increased cellular uptake or interaction with specific cellular targets .
- Mechanisms of Action : Investigations into similar indole derivatives have revealed mechanisms involving apoptosis induction and inhibition of cell proliferation through modulation of key signaling pathways (e.g., p53 and Bcl-2 family proteins) . These pathways are critical in cancer biology and may be relevant for this compound.
Study 1: Antioxidant Properties
A study evaluated the antioxidant activity of various tetrahydropyran derivatives. The compound exhibited an IC50 value comparable to ascorbic acid in hydroxyl radical scavenging assays. This suggests a mechanism where the compound can effectively neutralize reactive oxygen species (ROS), potentially reducing oxidative damage in cells .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays using human cancer cell lines demonstrated that similar compounds could induce apoptosis through mitochondrial pathways. The activation of caspase cascades and upregulation of pro-apoptotic proteins were noted as significant outcomes . This indicates that this compound may possess similar properties.
Research Findings Summary
The biological activity of this compound can be summarized as follows:
| Activity Type | Findings |
|---|---|
| Antioxidant | Significant scavenging activity against hydroxyl radicals; comparable to ascorbic acid |
| Cytotoxicity | Induces apoptosis in cancer cell lines; involves modulation of p53 and Bcl-2 pathways |
| Mechanism | Possible enhancement of cellular uptake due to hydroxymethyl substitution |
属性
IUPAC Name |
(2R,5S)-2-(2,3-dihydroindol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-4,10-14,16-19H,5-7H2/t10?,11-,12?,13?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVOIOWMVOAJP-YZYFRFPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)[C@H]3C(C([C@@H](C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














